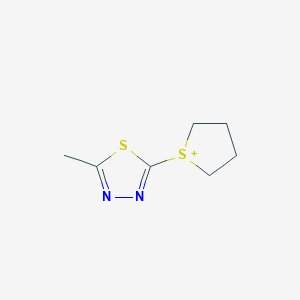
1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium is a chemical compound that has been studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an interesting target for investigation.
科学的研究の応用
1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium has been studied for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of thiols in biological systems. This compound has been shown to exhibit strong fluorescence in the presence of thiols, making it a useful tool for the detection and quantification of these important biomolecules.
作用機序
The mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium is not fully understood, but it is thought to involve the formation of a covalent bond between the compound and thiol groups. This results in the formation of a stable adduct, which is responsible for the observed fluorescence.
Biochemical and Physiological Effects:
1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects. This makes it a safe and useful tool for scientific research.
実験室実験の利点と制限
One of the main advantages of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium is its high sensitivity and selectivity for thiols. This makes it a useful tool for the detection and quantification of these important biomolecules in complex biological systems. However, one limitation of this compound is its relatively short fluorescence lifetime, which can make it difficult to detect in some experimental setups.
将来の方向性
There are many potential future directions for research on 1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium. One area of interest is the development of new derivatives and analogs with improved properties, such as longer fluorescence lifetimes or increased selectivity for specific thiols. Another potential direction is the use of this compound in the development of new diagnostic tools or therapies for diseases characterized by altered thiol metabolism, such as cancer or neurodegenerative disorders. Overall, the unique properties of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium make it an interesting target for ongoing scientific investigation.
合成法
The synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with tetrahydrothiophene in the presence of a suitable catalyst. This reaction results in the formation of the desired product, which can be purified using standard techniques such as column chromatography or recrystallization.
特性
製品名 |
1-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydrothiophenium |
|---|---|
分子式 |
C7H11N2S2+ |
分子量 |
187.3 g/mol |
IUPAC名 |
2-methyl-5-(thiolan-1-ium-1-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H11N2S2/c1-6-8-9-7(10-6)11-4-2-3-5-11/h2-5H2,1H3/q+1 |
InChIキー |
OAUIMUKSLYYIFZ-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)[S+]2CCCC2 |
正規SMILES |
CC1=NN=C(S1)[S+]2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-1H-benzo[g]quinoxalin-2-one](/img/structure/B303297.png)
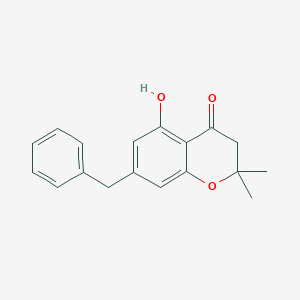
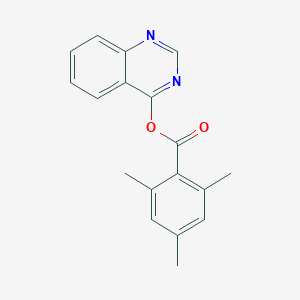
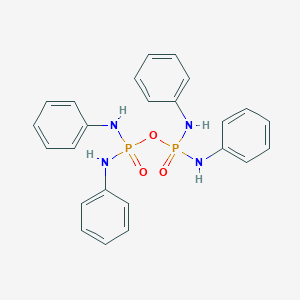
![2-[1,1'-Biphenyl]-4-yl-4-chloro-5-phenyl-1,3-oxazole](/img/structure/B303303.png)
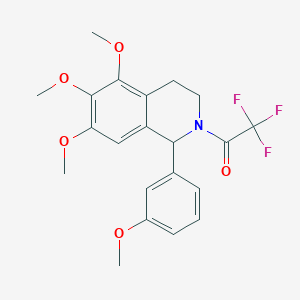
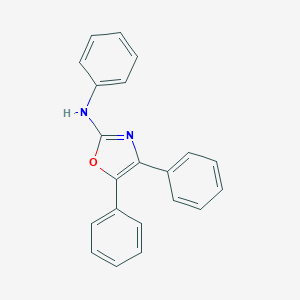
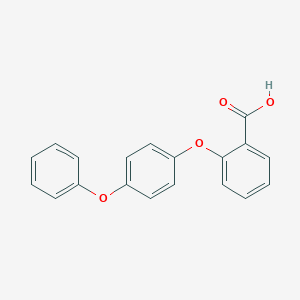
![2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone](/img/structure/B303308.png)
![2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone](/img/structure/B303309.png)
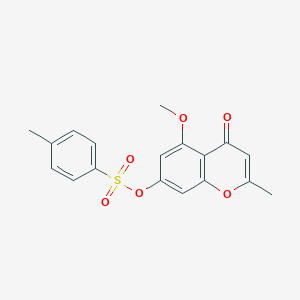
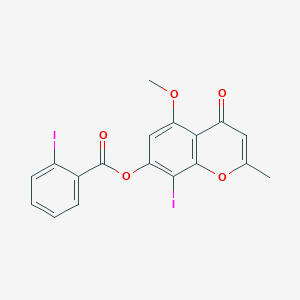
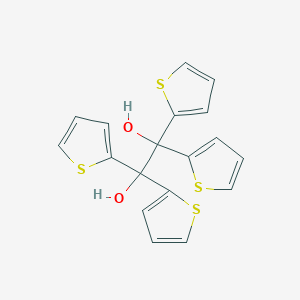
![2-phenyl-1-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazole](/img/structure/B303316.png)